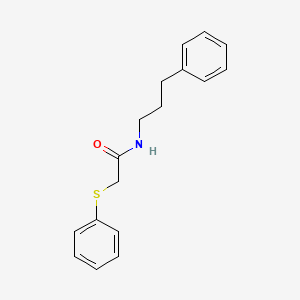![molecular formula C17H22N2O2 B4847824 N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4847824.png)
N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide
Overview
Description
N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the family of isoxazolecarboxamides. This compound has been extensively studied for its potential therapeutic effects, particularly in the field of pain management.
Mechanism of Action
N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide acts as a selective antagonist of the cannabinoid CB1 receptor. This receptor is involved in the regulation of pain, appetite, and mood. By blocking the CB1 receptor, N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide reduces the activity of the endocannabinoid system, which is involved in the regulation of pain perception. This results in a reduction in pain sensation.
Biochemical and Physiological Effects
N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce opioid withdrawal symptoms and opioid-seeking behavior in animal models. N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of pain and opioid addiction.
Advantages and Limitations for Lab Experiments
N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It has a high degree of selectivity for the CB1 receptor, which reduces the potential for off-target effects. It also has a low potential for abuse and dependence, which makes it a safer alternative to opioids. However, N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has limitations in terms of its bioavailability and pharmacokinetics. It has a short half-life and is rapidly metabolized, which limits its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide. One area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the optimization of the pharmacokinetics and bioavailability of N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide. This could involve the development of prodrugs or other delivery systems. Additionally, more research is needed to understand the long-term effects of N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide on pain management and opioid addiction.
Scientific Research Applications
N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential therapeutic effects in the field of pain management. It has been shown to have analgesic properties in animal models of acute and chronic pain. N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide has also been studied for its potential use in the treatment of opioid addiction. It has been shown to reduce withdrawal symptoms and opioid-seeking behavior in animal models.
properties
IUPAC Name |
3,5-dimethyl-N-[1-(4-propan-2-ylphenyl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)14-6-8-15(9-7-14)11(3)18-17(20)16-12(4)19-21-13(16)5/h6-11H,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHCYERSGMBCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4,5-dimethoxy-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4847743.png)
![2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4847747.png)
![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[3-(2-thienyl)acrylamide]](/img/structure/B4847755.png)
![2,3-dimethyl-5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4847759.png)
![N-benzyl-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-methylbenzenesulfonamide](/img/structure/B4847764.png)
![2-cyano-N-(2-thienylmethyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4847767.png)
![4-[(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethyl-2H-chromen-2-one](/img/structure/B4847775.png)

![methyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847788.png)


![4-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4847804.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4847805.png)
![N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4847832.png)